![molecular formula C11H14O4 B3282780 3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid CAS No. 75685-58-4](/img/structure/B3282780.png)

3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Overview

Description

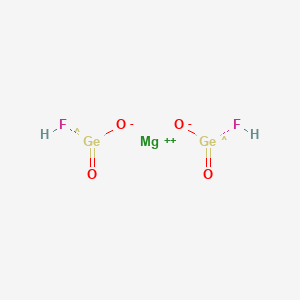

“3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid” is a chemical compound with the CAS Number: 2126157-98-8 . It has a molecular weight of 210.23 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, the enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid were synthesized via isomerization, hydrogenation, and hydrolysis of the corresponding esters .Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H14O4/c1-15-11(14)9-7-4-2-6(3-5-7)8(9)10(12)13/h2,4,6-9H,3,5H2,1H3,(H,12,13)/t6?,7?,8-,9+/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Conformational Studies

One of the key areas of research involving 3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid relates to its conformational properties. For example, the compound has been studied for its unique conformational characteristics due to the bicyclo[2.2.2]octane cage structure. The symmetry and deviations from ideal boat conformations in this compound are significant for understanding its molecular behavior and potential applications in aspartic acid analogs (Buñuel et al., 1996).

Synthetic Chemistry

A considerable amount of research has focused on the synthesis of compounds related to 3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid. These studies provide insights into the creation of various bicyclic compounds, such as different enantiomers and aminobicyclo[2.2.2]octane derivatives. This type of research is vital for developing new synthetic pathways and understanding the chemical behavior of these compounds (Palkó et al., 2013).

Photochemistry

The compound has been a subject of interest in photochemistry, particularly in studies investigating its behavior under irradiation. These studies help in understanding the compound's stability and reactivity when exposed to light, which is crucial for its potential applications in photochemical processes and as a precursor for photoreactive materials (Lee, Rao, & Liao, 1999).

Molecular Rearrangement Studies

Molecular rearrangements of 3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid and related compounds have been extensively studied. These rearrangements are critical for understanding the compound's chemical behavior and potential transformations in various chemical reactions. Insights from these studies are essential for synthetic chemists and researchers exploring novel organic transformations (Uyehara et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-15-11(14)9-7-4-2-6(3-5-7)8(9)10(12)13/h2,4,6-9H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRMNZXTUXTIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(C1C(=O)O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, [2-(diphenylsilyl)ethyl]trimethyl-](/img/structure/B3282706.png)

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B3282770.png)

![[(2-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B3282777.png)

![({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl}thio)acetic acid](/img/structure/B3282797.png)